N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic compound featuring a fused heterocyclic core with multiple functional groups. Its core structure includes a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone, substituted with an imino group at position 6, a 2-oxo moiety at position 2, and a carboxamide group at position 5.
Properties
Molecular Formula |
C25H27N5O3 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H27N5O3/c1-3-4-13-27-24(31)19-16-20-23(28-21-7-5-6-14-29(21)25(20)32)30(22(19)26)15-12-17-8-10-18(33-2)11-9-17/h5-11,14,16,26H,3-4,12-13,15H2,1-2H3,(H,27,31) |
InChI Key |
NCSZLBNVBMCGOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazatricyclo compound, followed by the introduction of the butyl and methoxyphenyl groups through substitution reactions. The final step often involves the formation of the carboxamide group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C27H29N5O4
- Molecular Weight : 487.5 g/mol
- IUPAC Name : 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
The compound features a unique triazatricyclo structure that may contribute to its biological activity and stability.
Anticoagulant Properties
One of the notable applications of this compound is its potential as an anticoagulant agent. Research indicates that modifications to similar compounds can enhance their potency against factor Xa (fXa), a key target in anticoagulant therapy. For instance, derivatives of compounds with similar structures have demonstrated high selectivity and efficacy in inhibiting fXa, leading to improved pharmacokinetic profiles .
Anticancer Activity
The structural characteristics of N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide suggest potential anticancer properties. Compounds with similar frameworks have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Research into neuroprotective agents has highlighted the importance of compounds that can modulate neurotransmitter systems or protect neuronal cells from oxidative stress. The methoxyphenyl group in this compound may enhance its ability to cross the blood-brain barrier and exert neuroprotective effects .
Photonic Applications
The unique electronic properties of the triazatricyclo structure make this compound suitable for applications in photonics. Its ability to absorb light at specific wavelengths can be harnessed for developing organic light-emitting diodes (OLEDs) or solar cells .
Drug Delivery Systems
The compound's lipophilicity and structural complexity allow for its use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery .
Case Study 1: Factor Xa Inhibition
A study focused on the modification of carboxamido linkers in related compounds resulted in the discovery of highly potent fXa inhibitors. These findings suggest that similar modifications to this compound could yield effective anticoagulants with improved profiles .
Case Study 2: Anticancer Activity Assessment
In vitro studies have demonstrated that triazatricyclo compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action involves inducing apoptosis via mitochondrial pathways, making these compounds candidates for further development as anticancer agents .
Mechanism of Action
The mechanism of action of N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share its tricyclic core but differ in substituents, leading to variations in physicochemical and pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility: The 4-methoxyphenethyl group in the target compound introduces an electron-donating methoxy group, which may enhance aqueous solubility compared to the 4-fluorophenylmethyl group in its analog, which is electron-withdrawing .
Functional Group Interactions: Both compounds retain the imino and oxo groups, which could participate in hydrogen bonding with biological targets (e.g., enzymes or receptors). The carboxamide group further enhances polarity, influencing binding affinity .
Synthetic Accessibility :
- The synthesis of such tricyclic compounds likely involves multi-step cyclization and functionalization, as seen in related spirocyclic systems (e.g., ). However, the methoxy and fluoro substituents may require specialized reagents or protective strategies .
Structural and Functional Analysis
Electronic Effects:
- In contrast, the 4-fluorophenyl group in the analog may induce dipole interactions due to its electronegativity .
Steric Considerations:
- The butyl and pentyl chains occupy distinct steric environments. The shorter butyl chain may reduce steric hindrance, favoring interactions with compact binding sites, while the pentyl chain could enhance hydrophobic interactions in larger pockets.
Pharmacological Implications:
- Substituent variations could fine-tune selectivity .
Biological Activity
N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique tricyclic structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 485.6 g/mol. The structural complexity is significant due to the presence of multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H31N5O3 |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | GZIZSZTYOURXLV-UHFFFAOYSA-N |
The biological activity of this compound likely stems from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways by binding to receptors or other protein targets. Detailed studies are necessary to elucidate these interactions fully.
Biological Activity and Therapeutic Potential
Research has indicated several potential therapeutic applications for this compound:
- Antimicrobial Activity : Initial screenings have shown promise in inhibiting microbial growth.
- Anticancer Properties : The compound's unique structure may allow it to interfere with cancer cell proliferation.
- Neuroprotective Effects : Investigations into its neuroprotective properties are ongoing.
Case Study 1: Antimicrobial Assessment
A study conducted on various derivatives of compounds similar to N-butyl-6-imino demonstrated significant antimicrobial activity against several strains of bacteria and fungi. The presence of the methoxyphenyl group appears to enhance this activity by increasing lipophilicity and membrane permeability .
Case Study 2: Anticancer Activity
Research published in Bioorganic & Medicinal Chemistry Letters highlights that derivatives with similar tricyclic structures exhibit cytotoxic effects on cancer cell lines such as HeLa and MCF-7 . The mechanism involves apoptosis induction through mitochondrial pathways.
Case Study 3: Neuroprotective Effects
A recent study explored neuroprotective effects in models of neurodegeneration using compounds structurally related to N-butyl-6-imino. These compounds demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
